

2-Ethyl-4-fluorophenol molecular weight and formula

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Compound of Interest

Compound Name: 2-Ethyl-4-fluorophenol

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An In-Depth Technical Guide to **2-Ethyl-4-fluorophenol**: Molecular Characteristics, Synthesis, and Applications

Executive Summary: **2-Ethyl-4-fluorophenol** is a halogenated aromatic organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, characterized by an ethyl group and a fluorine atom on the phenolic ring, imparts unique chemical properties that are highly valuable in drug discovery and materials science. This guide provides a comprehensive technical overview of its core molecular formula and weight, methods for structural elucidation, a representative synthesis protocol, and its role in modern chemical research. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical building block.

Core Molecular and Physicochemical Properties

2-Ethyl-4-fluorophenol is a substituted phenol whose identity is defined by its precise molecular formula and weight. These fundamental properties are the basis for all stoichiometric calculations and analytical characterizations. The strategic placement of the fluorine atom, in particular, can significantly influence the molecule's metabolic stability and binding affinity when incorporated into larger, biologically active compounds.[2][3]

The compound typically presents as a colorless to light yellow liquid under standard conditions. [1][4] A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of **2-Ethyl-4-fluorophenol**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ FO	[1][5][6][7][8]
Molecular Weight	140.15 g/mol	[1][5][6][7]
CAS Number	398-71-0	[1][5][7]
Appearance	Colorless Liquid	[1]
Density	1.122 g/cm ³	[1]
Boiling Point	162 °C	[1][4]
Flash Point	91.7 °C	[1]
Refractive Index	1.515	[1]

Structural Elucidation and Analytical Verification

Confirming the molecular structure and purity of **2-Ethyl-4-fluorophenol** is a critical step in any research or development workflow. A multi-technique spectroscopic approach is required for unambiguous identification. The causality behind this choice is that each technique provides orthogonal data points: mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the specific arrangement of atoms, and IR spectroscopy identifies the functional groups present.

Experimental Protocol: Spectroscopic Confirmation

This protocol describes a self-validating system for confirming the identity and purity of a supplied sample of **2-Ethyl-4-fluorophenol**.

Objective: To verify the molecular formula (C₈H₉FO), molecular weight (140.15 g/mol), and specific isomeric structure of **2-Ethyl-4-fluorophenol**.

Methodologies:

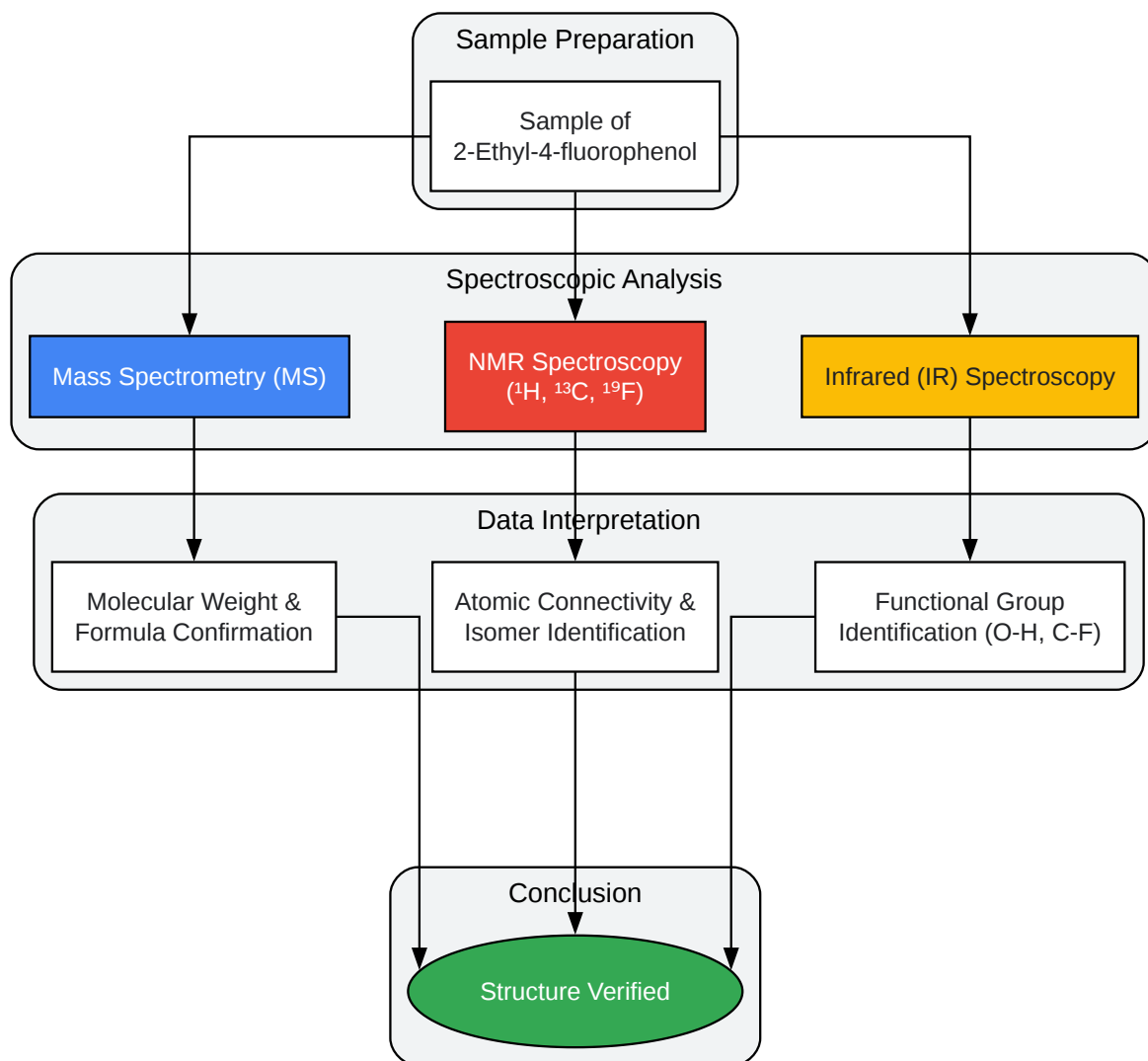
- Mass Spectrometry (MS)

- Step 1: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
- Step 2: Infuse the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode to deprotonate the phenolic hydroxyl group, or an electron ionization (EI) source for GC-MS analysis.[\[9\]](#)
- Step 3: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide a mass accuracy of < 5 ppm.
- Expected Result: The analysis should reveal a molecular ion $[M-H]^-$ at an m/z corresponding to $C_8H_8FO^-$ (139.05) in ESI or a molecular ion $[M]^+$ at m/z 140.06 for EI, confirming the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Step 1: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.[\[10\]](#)
 - Step 2: Acquire 1H NMR, ^{13}C NMR, and ^{19}F NMR spectra on a spectrometer (e.g., 400 MHz).
 - Causality & Expected Results:
 - 1H NMR: Will confirm the presence and connectivity of protons. Expect to see signals for the ethyl group (a triplet and a quartet), distinct signals for the three aromatic protons, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons are critical for confirming the 1,2,4-substitution pattern.
 - ^{13}C NMR: Will confirm the number of unique carbon environments. Expect to see 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.
 - ^{19}F NMR: Will show a single resonance, confirming the presence of one fluorine environment.
- Infrared (IR) Spectroscopy

- Step 1: Place a drop of the liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.[\[10\]](#)
- Step 2: Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Expected Result: The spectrum will show a broad absorption band around 3200-3600 cm^{-1} (O-H stretch of the phenol), absorptions around 2850-3000 cm^{-1} (C-H stretches of the ethyl group), and characteristic absorptions in the fingerprint region, including a strong C-F stretch (typically 1100-1250 cm^{-1}).

Visualization: Analytical Workflow

The logical flow for structural verification is a systematic process of gathering and integrating data from multiple analytical techniques.



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Caption: Logical workflow for the structural confirmation of **2-Ethyl-4-fluorophenol**.

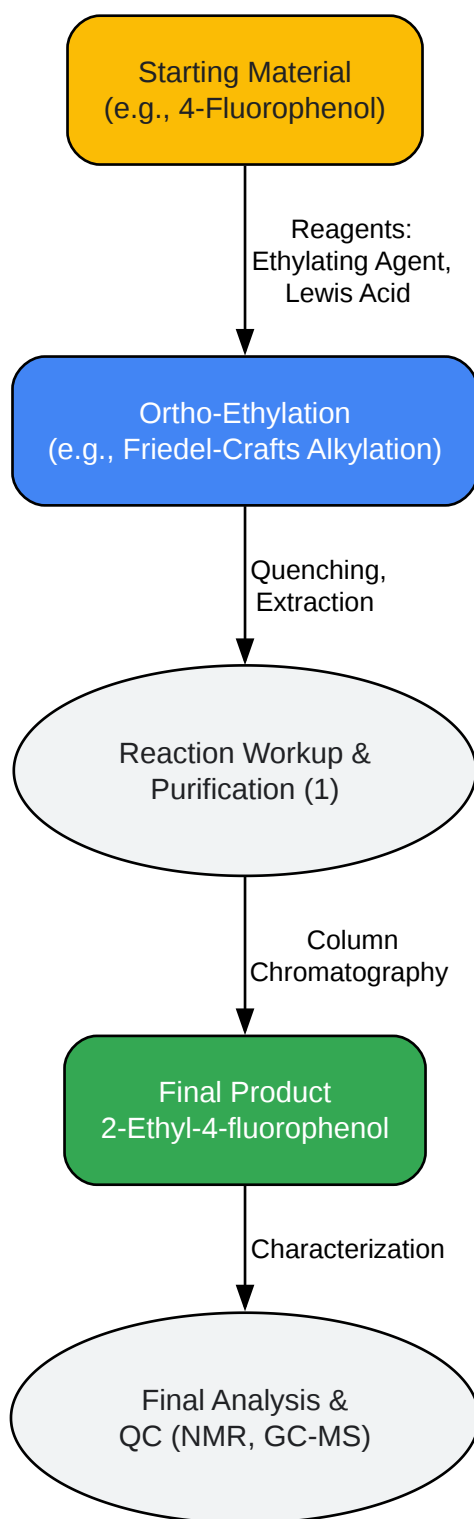
Synthesis Pathway and Rationale

The synthesis of fluorophenols often requires specialized methods to selectively introduce a fluorine atom onto the aromatic ring.^[11] While multiple routes exist, a common strategy involves the modification of a pre-existing phenol or the hydrolysis of a di-halogenated

precursor. For instance, a general method involves the hydrolysis of a bromo-fluoro-aromatic compound, where a bromine atom is selectively replaced by a hydroxyl group.^[12]

Proposed Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for synthesizing **2-Ethyl-4-fluorophenol**, highlighting the key transformations required.



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Caption: A generalized workflow for the synthesis of **2-Ethyl-4-fluorophenol**.

Applications in Drug Development and Research

The true value of **2-Ethyl-4-fluorophenol** for its intended audience lies in its application as a versatile building block.^[1] In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile, including metabolic stability and binding affinity, without significantly increasing its size.^{[2][3]}

Key Roles:

- **Pharmaceutical Intermediate:** It serves as a crucial starting material or intermediate in multi-step syntheses of Active Pharmaceutical Ingredients (APIs).^[1] Its structure can be found in the backbone of various small molecule inhibitors.
- **Scaffold for Library Synthesis:** The phenolic hydroxyl group provides a convenient handle for reactions like etherification or esterification, while the aromatic ring can participate in cross-coupling reactions, making it an ideal scaffold for generating libraries of related compounds for high-throughput screening.
- **Agrochemicals:** Similar to pharmaceuticals, its structural motifs are used in the development of new pesticides and herbicides.^[1]

The presence of the fluorine atom makes it a valuable precursor for creating compounds that can lead to more stable and effective drugs.

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